molecular formula C7H11NO3 B1291826 1-Methyl-2-oxopiperidine-4-carboxylic acid CAS No. 1000932-09-1

1-Methyl-2-oxopiperidine-4-carboxylic acid

Cat. No.: B1291826
CAS No.: 1000932-09-1
M. Wt: 157.17 g/mol
InChI Key: FQRTVGXATBBMPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxopiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine derivatives with appropriate reagents to introduce the methyl and oxo groups at the desired positions. For instance, a mixture of this compound and HATU (a coupling reagent) in DMF (dimethylformamide) can be treated with DIEA (diisopropylethylamine) and other reactants to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Methyl-2-oxopiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-methyl-2-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Oxopiperidine-4-carboxylic acid: Lacks the methyl group at the 1-position.

    1-Methyl-2-oxopiperidine-3-carboxylic acid: Has the carboxylic acid group at the 3-position instead of the 4-position.

Uniqueness: 1-Methyl-2-oxopiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-methyl-2-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRTVGXATBBMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624061
Record name 1-Methyl-2-oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-09-1
Record name 1-Methyl-2-oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxopiperidine-4-carboxylic acid
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